Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a bicyclo[1.1.1]pentane moiety with an iodine atom. The molecular formula of this compound is C17H28INO2, and it has a molecular weight of 405.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)piperidine-1-carboxylate typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The final step involves the coupling of this intermediate with a piperidine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane moiety, but with an amino group instead of iodine.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar structure with a different functional group attached to the bicyclo[1.1.1]pentane ring.
Uniqueness
Tert-butyl 4-(2-{3-iodobicyclo[11Its structure allows for specific interactions and reactions that are not possible with other derivatives .
Properties
Molecular Formula |
C17H28INO2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28INO2/c1-15(2,3)21-14(20)19-8-5-13(6-9-19)4-7-16-10-17(18,11-16)12-16/h13H,4-12H2,1-3H3 |
InChI Key |
WNZXZKHNHSEBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC23CC(C2)(C3)I |
Origin of Product |
United States |
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